molecular formula C20H17ClFN3O2 B2630907 N-(4-chlorophenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine CAS No. 1351777-64-4

N-(4-chlorophenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine

Cat. No.: B2630907
CAS No.: 1351777-64-4
M. Wt: 385.82
InChI Key: XSGSOAYXAGPKQD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, substituted with a 4-chlorophenyl group, a fluorine atom at the 6th position, and a morpholine-4-carbonyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of Substituents: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, while the fluorine atom can be added through electrophilic fluorination.

    Morpholine-4-carbonyl Group Addition: The morpholine-4-carbonyl group can be introduced through a nucleophilic substitution reaction using morpholine and a suitable carbonyl-containing reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine
  • N-(4-chlorophenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine

Uniqueness

N-(4-chlorophenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine is unique due to the presence of the fluorine atom at the 6th position, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

[4-(4-chloroanilino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2/c21-13-1-4-15(5-2-13)24-19-16-11-14(22)3-6-18(16)23-12-17(19)20(26)25-7-9-27-10-8-25/h1-6,11-12H,7-10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGSOAYXAGPKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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